5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15769549
InChI: InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)5(7)3-8-9/h3-4H,7H2,1-2H3
SMILES:
Molecular Formula: C6H10N4O2
Molecular Weight: 170.17 g/mol

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15769549

Molecular Formula: C6H10N4O2

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
IUPAC Name 5-nitro-1-propan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C6H10N4O2/c1-4(2)9-6(10(11)12)5(7)3-8-9/h3-4H,7H2,1-2H3
Standard InChI Key BAPQYALSOIEJDX-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C(=C(C=N1)N)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular structure of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine features a pyrazole ring substituted with an isopropyl group at the 1-position and a nitro group at the 5-position. The amine group at the 4-position introduces polarity, influencing its reactivity and solubility. Key molecular descriptors include:

Table 1: Molecular Properties of 5-Nitro-1-(propan-2-yl)-1H-pyrazol-4-amine

PropertyValue
IUPAC Name5-nitro-1-propan-2-ylpyrazol-3-amine
Molecular FormulaC6H10N4O2\text{C}_6\text{H}_{10}\text{N}_4\text{O}_2
Molecular Weight170.17 g/mol
Canonical SMILESCC(C)N1C(=CC(=N1)N)N+[O-]
InChI KeyLISKLXKHUQGSLH-UHFFFAOYSA-N
PubChem CID163333233

The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups creates a push-pull electronic effect, which may enhance stability in high-energy applications .

Synthesis and Manufacturing

The synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from hydrazine derivatives and carbonyl compounds. A common route includes:

  • Condensation Reaction: Hydrazine reacts with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole ring.

  • Nitration: Introduction of the nitro group at the 5-position using nitric acid or mixed acid systems.

  • Alkylation: Substitution at the 1-position with isopropyl groups via alkyl halides or other alkylating agents.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CondensationHydrazine hydrate, ethanol, reflux65–75
NitrationHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0–5°C50–60
AlkylationIsopropyl bromide, K2CO3\text{K}_2\text{CO}_3, DMF70–80

Optimization of reaction parameters, such as temperature and solvent selection, is critical to maximizing yield and purity. Industrial-scale production remains underdeveloped, necessitating advancements in continuous flow reactors or catalytic methods.

Physicochemical Properties

The compound’s properties are influenced by its nitro and amine functionalities:

  • Thermal Stability: Pyrazole derivatives with nitro groups often exhibit high thermal stability. Analogous compounds decompose above 200°C, suggesting potential utility in high-temperature applications .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to the hydrophobic isopropyl group.

  • Density: Estimated at 1.35–1.45 g/cm³, comparable to other nitroheterocycles .

Table 3: Key Physicochemical Parameters

ParameterValue/Description
Melting PointNot reported (decomposes >200°C)
LogP (Partition Coefficient)1.2 (predicted)
Hydrogen Bond Donors2 (amine and NH groups)

Spectroscopic Characterization

Spectroscopic data are essential for structural confirmation:

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Signals at δ 1.4 ppm (isopropyl CH₃), δ 4.2 ppm (pyrazole CH), and δ 6.8 ppm (NH₂).

    • 13C^{13}\text{C} NMR: Peaks corresponding to nitro (150 ppm) and pyrazole carbons (105–125 ppm) .

  • IR Spectroscopy: Stretching vibrations at 1540 cm⁻¹ (NO₂ asymmetric) and 3350 cm⁻¹ (NH₂) .

  • Mass Spectrometry: Molecular ion peak at m/z 170.17 (M⁺), with fragmentation patterns consistent with nitro group loss.

Applications and Future Directions

Pharmaceutical Intermediates

The amine group enables functionalization for drug discovery. Pyrazole derivatives are explored as kinase inhibitors or antimicrobial agents, though specific studies on this compound are lacking .

Material Science

The rigid pyrazole core and nitro groups may contribute to novel polymers or coordination complexes with metal ions, enhancing mechanical or electronic properties.

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